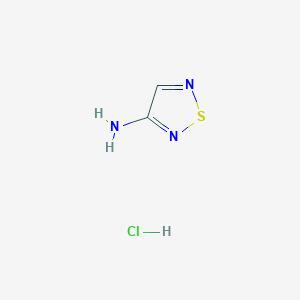

1,2,5-Thiadiazol-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,5-thiadiazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVGZOHLRZVLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6595-67-1 | |

| Record name | 1,2,5-thiadiazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,5 Thiadiazole and Its Derivatives

Foundational Synthetic Routes to the 1,2,5-Thiadiazole (B1195012) Ring System

The construction of the aromatic 1,2,5-thiadiazole ring can be achieved through several reliable methods, including condensation, cyclization, and oxidative transformations.

One of the most direct and widely employed methods for synthesizing the 1,2,5-thiadiazole ring involves the reaction of aliphatic α-diamines or their acid addition salts with sulfur chlorides. chemicalbook.com This approach leverages the nucleophilicity of the amine groups to form the stable five-membered heterocyclic ring. The parent 1,2,5-thiadiazole, for instance, is prepared from the reaction of ethylenediamine (B42938) with reagents like sulfur monochloride (S₂Cl₂), sulfur dichloride (SCl₂), or thionyl chloride (SOCl₂). chemicalbook.com The reaction is typically conducted in an inert solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures. chemicalbook.com The use of diamine dihydrochlorides is common in these procedures.

Similarly, substituted 1,2,5-thiadiazoles can be synthesized from corresponding substituted diamines. For example, 2,3-diaminobutane reacts with SCl₂ to yield 3,4-dimethyl-1,2,5-thiadiazole (B3032850). chemicalbook.com The reaction of α-amino acid amides with sulfur monochloride in DMF also serves as a general route to produce 3-alkyl-4-hydroxy-1,2,5-thiadiazoles.

Table 1: Synthesis of 1,2,5-Thiadiazoles from Diamine Precursors

| Precursor | Sulfur Reagent | Solvent | Product |

|---|---|---|---|

| Ethylenediamine | S₂Cl₂, SCl₂, or SO₂ | DMF | 1,2,5-Thiadiazole |

| 2,3-Diaminobutane | SCl₂ | N/A | 3,4-Dimethyl-1,2,5-thiadiazole |

| Diaminomaleonitrile | SOCl₂ | N/A | 1,2,5-Thiadiazole-3,4-dicarbonitrile (B1275684) |

| α-Aminoacetamides | SOCl₂ or S₂Cl₂ | DMF | 4-Substituted-1,2,5-thiadiazoles |

An alternative pathway to the 1,2,5-thiadiazole ring system involves the cyclization of α-dioximes (glyoximes) with sulfur chlorides. This method provides a route to 3,4-disubstituted 1,2,5-thiadiazoles. A one-pot synthesis has been developed for 3-chloro-1,2,5-thiadiazoles starting from monosubstituted glyoximes and sulfur monochloride. researchgate.net This transformation highlights the versatility of sulfur reagents in constructing the thiadiazole heterocycle from precursors with varied oxidation states at the nitrogen-carbon bond. researchgate.net

The sulfur atom within the 1,2,5-thiadiazole ring is susceptible to oxidation, leading to non-aromatic thiadiazole 1-oxides and 1,1-dioxides. nih.gov Mild oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) can readily oxidize the ring's sulfur atom. chemicalbook.com This transformation is a key chemical property of the thiadiazole ring and provides access to a different class of compounds with altered electronic properties. chemicalbook.com The resulting S-oxidized species are notably more electrophilic and can be susceptible to nucleophilic attack. researchgate.netresearchgate.net Further oxidation can lead to the corresponding 1,1-dioxides. These oxidative strategies are generally used for modifying a pre-existing thiadiazole ring rather than for its initial construction. nih.gov

Targeted Synthesis of 1,2,5-Thiadiazol-3-amine (B3055481) Hydrochloride and Related Amine Derivatives

The synthesis of 1,2,5-Thiadiazol-3-amine and its subsequent conversion to the hydrochloride salt involves specific chemical strategies designed to introduce an amino group onto the heterocyclic scaffold.

The introduction of an amino group onto the 1,2,5-thiadiazole ring is a crucial step in the synthesis of the target compound. One effective strategy is the nucleophilic aromatic substitution of a halogenated precursor. Due to the electron-withdrawing nature of the two nitrogen atoms in the ring, carbon atoms are rendered electron-deficient and thus susceptible to nucleophilic attack. nih.gov Halogenated thiadiazoles are therefore important intermediates, as the halogen atom can be readily displaced by various nucleophiles, including ammonia (B1221849) or amines. nih.gov For example, 4-substituted-3-chloro-1,2,5-thiadiazoles can be converted into the corresponding amino derivatives upon treatment with aqueous ammonia. researchgate.net

Another approach involves building the ring from an acyclic precursor that already contains the necessary amine functionality. The reaction of α-aminoacetamidine dihydrobromide with sulfur monochloride, for instance, directly yields 3-amino-1,2,5-thiadiazole. Ring system transformations also provide a route; 5H-1,2,3-dithiazol-5-ones react with primary amines to form 1,2,5-thiadiazol-3(2H)-ones, demonstrating a rearrangement pathway to the desired scaffold. researchgate.net

Table 2: Selected Methods for Synthesizing Aminated 1,2,5-Thiadiazoles

| Precursor | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4-Substituted-3-chloro-1,2,5-thiadiazole | Aqueous Ammonia | 4-Substituted-1,2,5-thiadiazol-3-amine | Nucleophilic Substitution |

| α-Aminoacetamidine dihydrobromide | Sulfur Monochloride | 1,2,5-Thiadiazol-3-amine | Cyclization |

| 5H-1,2,3-Dithiazol-5-one | Primary Amine | N-Substituted-1,2,5-thiadiazol-3(2H)-one | Ring Transformation |

The final step in producing 1,2,5-Thiadiazol-3-amine hydrochloride is the formation of the salt. This is typically achieved by reacting the free base, 1,2,5-Thiadiazol-3-amine, with hydrochloric acid. A common laboratory procedure involves dissolving the amine free base in an anhydrous solvent, such as dichloromethane or diethyl ether. To this solution, a stoichiometric amount of anhydrous hydrochloric acid, often as a solution in a non-polar solvent like ether, is added dropwise with stirring. The addition of HCl protonates the basic amino group, leading to the precipitation of the hydrochloride salt from the solution. The resulting solid can then be isolated by simple filtration, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under a vacuum to yield the pure hydrochloride salt. This method is widely applicable for the salt formation of various amine-containing active pharmaceutical ingredients.

Advancements in Green Chemistry Protocols for Thiadiazole Synthesis

The development of green synthetic protocols for thiadiazoles is driven by the need for sustainable chemical manufacturing. These advancements focus on several key areas, including the use of alternative solvents, energy sources, and catalytic systems to create more eco-friendly processes.

Solvent-Free and Environmentally Conscious Synthetic Strategies

A significant stride in green chemistry is the development of solvent-free reaction conditions, which align with the principles of minimizing waste and avoiding the use of toxic organic solvents. One such approach involves the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP) without any solvent. researchgate.net This method is noted for its broad substrate scope, excellent functional group tolerance, and mild, metal-free conditions, resulting in high yields and quick conversions. researchgate.net

The use of water as a green solvent is another important strategy. For instance, a facile and efficient method for the synthesis of 2-amino-1,3,4-thiadiazoles has been developed using water as the solvent. isres.org This approach avoids the use of hazardous reagents and simplifies the work-up procedure.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of Thiadiazole Derivatives

| Feature | Solvent-Free Synthesis | Conventional Synthesis |

|---|---|---|

| Solvent | None or water | Often hazardous organic solvents |

| Waste Generation | Minimized | Significant |

| Safety | Enhanced laboratory safety | Potential for solvent-related hazards |

| Efficiency | Often higher yields and selectivity | Can be less efficient |

| Cost | More cost-effective | Higher costs due to solvent purchase and disposal |

Microwave and Ultrasound-Assisted Cyclization Techniques

Microwave and ultrasound irradiation have emerged as powerful tools in green organic synthesis, offering significant advantages over conventional heating methods. These techniques can dramatically reduce reaction times, increase product yields, and enhance the purity of the final products. nanobioletters.comsphinxsai.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various thiadiazole derivatives. nanobioletters.com For example, the synthesis of thiadiazole derivatives from thiosemicarbazide has been achieved with good yields (ranging from 85-90%) in a much shorter time frame compared to conventional methods. nanobioletters.com The use of microwave irradiation in multicomponent reactions for the synthesis of novel bioactive thiazolyl-pyridazinediones has also been reported, highlighting its efficiency and eco-friendliness. google.com

Similarly, ultrasound-assisted synthesis provides an effective green alternative. The use of ultrasonic irradiation for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions has been demonstrated to be an eco-friendly and efficient approach. researchgate.net This method offers benefits such as greater product purity, lower costs, high yields, and simpler work-up procedures. researchgate.net

Table 2: Efficacy of Microwave vs. Ultrasound-Assisted Synthesis of Thiadiazole Derivatives

| Technique | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Microwave Irradiation | Minutes | 85-90% nanobioletters.com | Rapid heating, increased reaction rates, improved yields |

| Ultrasound Irradiation | 20 minutes nanobioletters.com | 75-80% nanobioletters.com | Enhanced mass transfer, acoustic cavitation, shorter reaction times |

Metal-Free Catalysis and Sustainable Reagent Application

The move towards metal-free catalysis is a cornerstone of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. An efficient, metal-free, one-pot synthesis of 2-amino-1,3,4-thiadiazoles has been developed using tert-butyl hydroperoxide (TBHP) as an oxidant in ethanol (B145695) at room temperature. isres.org This methodology provides a simple and safe procedure with satisfactory yields and a wide substrate scope. isres.org

Furthermore, the use of molecular iodine as a catalyst for the synthesis of 5-amino-1,2,4-thiadiazoles represents another sustainable approach. This method proceeds via an oxidative N-S bond formation and is characterized by its mild reaction conditions, simple operation, and short reaction times. researchgate.net

The application of sustainable reagents is also crucial. Elemental sulfur, being abundant and non-toxic, has been utilized as an ideal sulfur source in the synthesis of 1,3,4-thiadiazoles. nih.gov A method involving the direct coupling of primary nitroalkanes and acyl hydrazines mediated by elemental sulfur and sodium sulfide delivers a wide variety of multi-functionalized 1,3,4-thiadiazoles in excellent yields. nih.gov

Process Intensification and Atom Economy in Thiadiazole Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of thiadiazole synthesis, this can be achieved through techniques like one-pot reactions and multicomponent reactions (MCRs). One-pot syntheses, such as the previously mentioned solvent-free method for 1,2,4-thiadiazoles, streamline the process by combining multiple reaction steps into a single operation, thereby reducing waste and energy consumption. researchgate.net

Reactivity and Reaction Mechanisms of 1,2,5 Thiadiazole Compounds

Nucleophilic Reactivity at the 1,2,5-Thiadiazole (B1195012) Ring System

The susceptibility of the 1,2,5-thiadiazole ring to nucleophilic attack is profoundly enhanced by oxidation at the sulfur atom. The parent ring is generally resistant, but 1,2,5-thiadiazole 1,1-dioxides, containing a strongly electron-withdrawing sulfonyl (>SO2) group, exhibit high reactivity. This group renders the ring carbon atoms highly electropositive and vulnerable to nucleophiles. nih.govresearchgate.net Mononuclear 1,2,5-thiadiazoles can undergo nucleophilic attack at a ring carbon, the sulfur atom, or a ring proton. thieme-connect.de

Addition Reactions with Alcohols, Amines, and Amides

1,2,5-Thiadiazole 1,1-dioxides readily undergo addition reactions with a variety of soft nucleophiles. nih.gov Primary and secondary alcohols, as well as amines and primary amides, can add to one of the C=N double bonds of the heterocyclic ring. mdpi.comresearchgate.net For instance, the reaction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides with alcohols like ethanol (B145695) is highly favorable and can occur spontaneously in solution. nih.govresearchgate.net

These addition products are often not stable and exist in equilibrium with the starting materials in solution. nih.govmdpi.com However, in some cases, a reversible addition across both C=N double bonds can lead to an irreversible cleavage of the ring, resulting in the release of sulfamide (B24259). mdpi.comresearchgate.net The reaction of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide with α-diamines, such as ethylenediamine (B42938), can yield dihydropyrazines and sulfamide through a ring transformation process. researchgate.net Similarly, double additions can be achieved with urea (B33335) or thiourea (B124793) to furnish bicyclic products. mdpi.comresearchgate.net

Aromatic nucleophiles can also add to the C=N bond. For example, 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide reacts with activated aromatic compounds like anisole, toluene, and phenol (B47542) in the presence of an aluminum trichloride (B1173362) catalyst to produce 3,4,4-trisubstituted 1,2,5-thiadiazoline 1,1-dioxides in good yields. semanticscholar.org

Influence of Ring Substituents on Nucleophilic Attack

The nature of the substituents at the C3 and C4 positions of the 1,2,5-thiadiazole ring significantly impacts the rate and equilibrium of nucleophilic addition reactions. Studies comparing 3,4-diphenyl (TPP), 3-methyl-4-phenyl (TMP), and 3,4-dimethyl (TMM) derivatives of 1,2,5-thiadiazole 1,1-dioxide have provided insights into these effects. researchgate.netresearchgate.net

For the unsymmetrical 3-methyl-4-phenyl derivative (TMP), the addition of ethanol preferentially occurs at the C=N bond on the methyl-substituted side of the ring. researchgate.net The equilibrium constants for these addition reactions have been determined using spectroscopic and electrochemical methods, highlighting the electronic influence of the substituents. researchgate.netresearchgate.net Aromatic substituents with electron-donating groups facilitate the addition of aromatic nucleophiles. researchgate.net

| Compound | Nucleophile | Equilibrium Constant (K) | Method |

| 3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) | Ethanol | Value not specified in results | UV Spectroscopy, Cyclic Voltammetry |

| 3,4-Dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide (TMM) | Ethanol | Value not specified in results | 13C NMR Spectroscopy, Cyclic Voltammetry |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide (1) | Acetamide | 1.8 M⁻¹ (in DMF) | Cyclic Voltammetry |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide (1) | Benzamide | 0.9 M⁻¹ (in DMF) | Cyclic Voltammetry |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide (1) | Aniline | 0.4 M⁻¹ (in DMF) | Cyclic Voltammetry |

Table based on data from references researchgate.netresearchgate.net. Note: Specific K values for ethanol addition were studied but not explicitly stated in the provided search result abstracts.

Electrophilic Behavior and Substituent Effects on 1,2,5-Thiadiazole

The 1,2,5-thiadiazole ring system is electron-deficient, which makes it generally unreactive toward electrophilic substitution at its carbon atoms. thieme-connect.demdpi.com This characteristic is common among electron-deficient heterocyclic compounds, including other thiadiazole isomers like 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254). nih.govisres.org Reactions such as nitration and acetylation are not readily achieved on the unsubstituted ring. nih.gov

However, some electrophilic reactions have been reported, including deuteration, chloromethylation, and halogenation. thieme-connect.de Electrophilic attack is more likely to occur at the ring nitrogen atoms, though N-alkylation also does not occur readily due to the low basicity of the ring and low electron density of the nitrogen lone pairs. thieme-connect.dechemicalbook.com

The reactivity towards electrophiles is significantly altered upon oxidation of the sulfur atom. S-oxidized 1,2,5-thiadiazoles are described as highly electrophilic and thermally unstable due to a lack of aromaticity. chemrxiv.org In a related transformation, 1,2,6-thiadiazines can act as photosensitizers to produce singlet oxygen, a potent electrophile, which then participates in a cycloaddition-ring contraction cascade to form 1,2,5-thiadiazole 1-oxides. chemrxiv.orgchemrxiv.org

Oxidative and Reductive Transformations of the Thiadiazole Core

The 1,2,5-thiadiazole core can undergo a range of transformations under both oxidative and reductive conditions. The outcome of these reactions, whether it be functionalization or ring cleavage, depends on the reagents used and the substituents on the ring.

Ring Cleavage Mechanisms Under Oxidative Conditions

While the 1,2,5-thiadiazole ring is relatively stable, oxidative ring cleavage can be achieved under aggressive conditions. thieme-connect.de Oxidation of the ring sulfur with mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) typically yields the corresponding non-aromatic 1-oxides and 1,1-dioxides. thieme-connect.de

In a related example of oxidative transformation, the photochemical reaction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with molecular oxygen (in the form of singlet oxygen) leads to an oxidative ring contraction, cleaving a C-C bond and excising a carbon atom to form a 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide. chemrxiv.org This complex transformation highlights a pathway involving oxidation and bond cleavage to form the 1,2,5-thiadiazole system. chemrxiv.orgchemrxiv.org The ring-opening of 1,2,5-thiadiazoles under oxidative conditions has been utilized as a synthetic route to 1,2-diones. thieme-connect.de

Formation and Reactivity of Radical Anions of 1,2,5-Thiadiazole Derivatives

A key feature of 1,2,5-thiadiazole derivatives, particularly the 1,1-dioxides, is their ability to form stable radical anions upon reduction. nih.gov The strong electron-withdrawing nature of the sulfonyl group facilitates the accommodation of a negative charge, making the 1,1-dioxides much easier to reduce than their parent non-oxidized thiadiazole counterparts. nih.govresearchgate.net The electroreduction of 1,2,5-thiadiazole 1,1-dioxides typically occurs between -0.6 and -1.0 V, whereas the parent heterocycles are reduced at much more negative potentials (around -2.5 V). researchgate.net

These radical anions can be generated electrochemically or by using chemical reducing agents. nih.gov The stability of the resulting radical anion is influenced by the substituents at the C3 and C4 positions. For instance, the radical anion of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide (TMM) is unstable and decomposes rapidly, while that of the 3-methyl-4-phenyl derivative (TMP) is more stable and undergoes a slow second-order reaction with the neutral substrate. researchgate.net Fusing the thiadiazole dioxide ring with large aromatic systems, such as in nih.govmdpi.comnih.govthiadiazolo[3,4-f] nih.govdntb.gov.uaphenanthroline 2,2-dioxide, enhances the stability of the radical anion through spin delocalization. nih.gov

| Compound | First Reduction Potential (E½, V vs. Ag/Ag⁺) | Second Reduction Potential (E½, V vs. Ag/Ag⁺) |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | -0.99 | -1.60 |

| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | -0.85 | -1.33 |

| Acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide | -0.62 | -1.27 |

Table based on voltammetric data in acetonitrile (B52724) from reference researchgate.net.

Mechanistic Investigations of Functionalization Reactions of 1,2,5-Thiadiazol-3-amine (B3055481) Hydrochloride

Therefore, this section cannot be populated with the detailed research findings and data tables as requested in the outline due to the absence of specific literature on the mechanistic investigations of functionalization reactions of 1,2,5-Thiadiazol-3-amine hydrochloride.

Derivatization and Functionalization of the 1,2,5 Thiadiazole 3 Amine Scaffold

Strategies for Amine Group Derivatization (e.g., acylation, alkylation)

The exocyclic amino group of 1,2,5-thiadiazol-3-amine (B3055481) is a primary site for derivatization, enabling the introduction of a vast range of functional groups through reactions such as acylation and alkylation.

Acylation: Acylation of the amino group is a common strategy to introduce amide functionalities. This can be achieved by reacting 1,2,5-thiadiazol-3-amine with various acylating agents like acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For instance, the acylation of a thiosemicarbazide, a precursor in some thiadiazole syntheses, is a key step in the formation of 5-substituted 2-amino-thiadiazoles, followed by dehydration. nih.gov While direct acylation examples on 1,2,5-thiadiazol-3-amine hydrochloride are not extensively detailed in the provided search results, the general reactivity of amino-thiadiazoles suggests that such transformations are feasible and would lead to the corresponding N-(1,2,5-thiadiazol-3-yl)amides.

Alkylation: The alkylation of the amino group introduces alkyl or arylalkyl substituents. However, reports suggest that N-alkylation of the 1,2,5-thiadiazole (B1195012) ring nitrogens does not occur readily. thieme-connect.de This indicates a degree of selectivity for the exocyclic amine under specific conditions. The synthesis of N-monosubstituted 3-(1,2,5-thiadiazole)amines has been reported, implying that alkylation of the primary amine is a viable synthetic route. researchgate.net

| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group | Key Findings |

|---|---|---|---|

| Acylation | Acid chlorides, anhydrides, carboxylic acids with coupling agents. | Amide | A common method for functionalizing amino-thiadiazoles, though specific examples for the 1,2,5-isomer are less detailed. |

| Alkylation | Alkyl halides, reductive amination. | Secondary or tertiary amine | N-alkylation of the thiadiazole ring is reported to be difficult, suggesting selectivity for the exocyclic amine. thieme-connect.de |

Introduction of Diverse Substituents onto the 1,2,5-Thiadiazole Ring

Direct functionalization of the 1,2,5-thiadiazole ring in 1,2,5-thiadiazol-3-amine allows for the introduction of substituents that can significantly modulate the electronic properties and biological activity of the molecule. Due to the electron-deficient nature of the thiadiazole ring, it is generally resistant to electrophilic substitution unless activated by a strong electron-donating group. nih.gov

Halogenation: The amino group in 1,2,5-thiadiazol-3-amine acts as an activating group, facilitating electrophilic substitution at the adjacent C4 position. For example, the reaction of 1,2,5-thiadiazol-3-amine with chlorine or bromine in glacial acetic acid yields the corresponding 4-halo-1,2,5-thiadiazol-3-amines in good yields. thieme-connect.de

Synthesis of Substituted Thiadiazoles: An alternative approach to access substituted 1,2,5-thiadiazol-3-amines is to start from already substituted precursors. For instance, a general method for the synthesis of 1,2,5-thiadiazoles from acyclic NCCN precursors allows for the introduction of various substituents. acs.org Furthermore, 4-substituted-3-chloro-1,2,5-thiadiazoles can be synthesized from monosubstituted glyoximes, providing a handle for further nucleophilic substitution reactions to introduce diverse functionalities. researchgate.net

| Reaction | Reagents and Conditions | Position of Substitution | Introduced Substituent |

|---|---|---|---|

| Halogenation | Cl₂ or Br₂ in glacial acetic acid | C4 | Chloro, Bromo |

| Synthesis from glyoximes | Monosubstituted glyoximes and sulfur monochloride | C4 | Various alkyl and aryl groups |

Design and Synthesis of Hybrid Molecular Architectures Incorporating 1,2,5-Thiadiazole

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively applied to the 1,2,5-thiadiazole scaffold. This strategy aims to develop novel compounds with improved biological activity, reduced toxicity, and the potential to overcome drug resistance.

The 1,2,5-thiadiazole ring is a versatile component in the design of such hybrid molecules, often linked to other heterocyclic systems known for their biological relevance, such as triazoles, oxadiazoles, and imidazoles. nih.govmdpi.comnih.gov For example, new series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and linked to 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole (B1194373) moieties, demonstrating the modularity of this approach. nih.gov

In another example, hybrid molecules incorporating imidazole (B134444) and 1,3,4-thiadiazole cores have been synthesized and evaluated for their biological activity. mdpi.comnih.gov These studies highlight the potential of combining the 1,2,5-thiadiazole scaffold with other biologically active fragments to generate novel therapeutic agents. The synthesis of these hybrid architectures often involves multi-step reaction sequences, utilizing the reactivity of both the thiadiazole core and the linked heterocyclic system.

Coordination Chemistry of this compound as a Ligand

The 1,2,5-thiadiazole-3-amine moiety possesses multiple potential coordination sites, including the ring nitrogen atoms, the ring sulfur atom, and the exocyclic amino group. This makes it an interesting ligand for the formation of coordination complexes with various metal ions.

Amino-thiadiazole derivatives have been shown to form stable complexes with a range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). rdd.edu.iqnih.govuobaghdad.edu.iq The coordination mode of the ligand can vary depending on the specific metal ion, the substituents on the thiadiazole ring, and the reaction conditions.

Spectroscopic studies, such as FT-IR and UV-Vis, are crucial for elucidating the structure of these complexes and identifying the donor atoms involved in coordination. rdd.edu.iq In many cases, the amino group and one of the ring nitrogen atoms act as a bidentate ligand, forming a stable chelate ring with the metal ion. For instance, in some complexes of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole with Zn(II), coordination occurs through the deprotonated phenolic -OH group and the neighboring nitrogen atom of the thiadiazole ring. nih.gov

| Transition Metal Ion | Potential Coordination Sites on 1,2,5-Thiadiazol-3-amine | Resulting Complex Geometry (Examples) |

|---|---|---|

| Cu(II) | Ring Nitrogens, Exocyclic Amine | Square Planar, Octahedral |

| Ni(II) | Ring Nitrogens, Exocyclic Amine | Tetrahedral, Octahedral |

| Co(II) | Ring Nitrogens, Exocyclic Amine | Tetrahedral, Octahedral |

| Zn(II) | Ring Nitrogens, Exocyclic Amine | Tetrahedral |

The unique electronic properties and coordination capabilities of 1,2,5-thiadiazole derivatives and their metal complexes make them promising candidates for applications in catalysis and material science.

In the realm of material science, 1,2,5-thiadiazoles are recognized as efficient electron acceptors and have been utilized as building blocks for functional organic materials. researchgate.netmdpi.com The thermal and chemical stability of the thiadiazole ring is advantageous for these applications. nih.gov The ability to tune the electronic properties through substitution allows for the design of materials with specific optical and electronic characteristics.

While specific catalytic applications of this compound complexes are not extensively detailed in the provided search results, the coordination chemistry of thiadiazole ligands with transition metals suggests their potential use in catalysis. The metal center in such complexes can act as a Lewis acid or a redox-active site, facilitating various organic transformations. Further research in this area could uncover novel catalytic systems based on this versatile scaffold.

Theoretical and Computational Investigations of 1,2,5 Thiadiazol 3 Amine Hydrochloride

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies focus on solving the Schrödinger equation for a molecule to determine its electronic structure and related properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are central to these investigations, providing a foundational understanding of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.comresearchgate.net Geometry optimization is a fundamental application of DFT, where the goal is to find the most stable three-dimensional arrangement of atoms—the structure with the minimum energy. scispace.com This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. A popular functional for such calculations is B3LYP, often paired with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. mdpi.comsemanticscholar.org

For 1,2,5-Thiadiazol-3-amine (B3055481) hydrochloride, DFT calculations would be expected to show that the 1,2,5-thiadiazole (B1195012) ring is essentially planar, a common feature for such aromatic heterocyclic systems. acs.org The optimization would provide precise bond lengths and angles, revealing details about the electronic structure, such as the partial double-bond character of the C-N bond in the amino group due to electron delocalization with the ring. The presence of the hydrochloride would involve the protonation of one of the ring nitrogens or the exocyclic amine group, a detail that geometry optimization can clarify by comparing the energies of the possible protonated forms.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | N1-S | 1.645 |

| S-N2 | 1.645 | |

| N2=C3 | 1.320 | |

| C3-C4 | 1.450 | |

| C4=N1 | 1.325 | |

| C3-N(amine) | 1.360 | |

| Bond Angle (°) | N1-S-N2 | 98.5 |

| S-N2-C3 | 112.0 | |

| N2-C3-C4 | 118.5 | |

| C3-C4-N1 | 118.5 | |

| C4-N1-S | 112.5 |

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely on fundamental physical constants without using experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but more advanced post-Hartree-Fock methods provide higher accuracy by better accounting for electron correlation. nih.gov These methods are crucial for calculating fundamental electronic properties.

Key properties derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the LUMO would likely be distributed across the electron-deficient thiadiazole ring, while the HOMO might be localized on the electron-rich sulfur atom and the amine group.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.50 | Electron-donating ability |

| LUMO Energy | -1.25 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 7.25 | Chemical stability and reactivity |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. iu.edu.sa By calculating these frequencies from the optimized molecular geometry, each vibrational mode (e.g., stretching, bending, or twisting of bonds) can be assigned to a specific calculated frequency. nih.gov This theoretical spectrum is an indispensable tool for interpreting and assigning bands in experimentally recorded spectra. nih.gov

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for the N-H stretches of the amine group, C-H stretches, C=N and N-S ring vibrations, and other skeletal modes. The calculated spectrum would help confirm the molecular structure by matching theoretical frequencies with experimental data.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

An MEP map of this compound would likely show a high negative potential (red/yellow) around the ring nitrogen atoms and the chloride ion, identifying them as primary sites for interacting with positive charges. Conversely, the hydrogen atoms of the amine group and any protonated site would exhibit a high positive potential (blue), marking them as sites for interaction with nucleophiles or as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. acs.org This method provides a detailed picture of bonding, lone pairs, and intermolecular interactions like hydrogen bonds. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. researchgate.net

In the case of this compound, NBO analysis would be particularly useful for characterizing the hydrogen bonding between the cation (the protonated 1,2,5-Thiadiazol-3-amine) and the chloride anion. It would identify the specific donor orbitals (e.g., lone pairs on the chloride ion) and acceptor orbitals (e.g., the antibonding σ* orbitals of the N-H bonds) and calculate the stabilization energies, thereby quantifying the strength and nature of the crucial ionic and hydrogen-bonding interactions that define the crystal structure.

Computational Studies on Reactivity and Reaction Pathways

Beyond static molecular properties, computational chemistry can be used to explore the reactivity of a molecule and map out potential reaction pathways. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction thermodynamics, providing a deeper understanding of reaction mechanisms. The electronic properties determined by DFT and ab initio methods, such as the HOMO-LUMO distribution and MEP maps, are fundamental inputs for these reactivity studies. researchgate.net

For 1,2,5-thiadiazole derivatives, reactions often involve nucleophilic addition to the C=N double bonds within the ring. nih.govmdpi.com Computational studies on this compound could model such a reaction. By mapping the energy profile as a nucleophile approaches the ring, a transition state structure could be identified and its energy calculated. This would provide the activation barrier for the reaction, offering a quantitative prediction of its feasibility. Such studies are critical for understanding the chemical stability of the compound and for designing new synthetic routes involving the thiadiazole scaffold. For instance, computational modeling of pathways analogous to the Herz reaction could provide insights into the formation of related dithiazole structures. mdpi.com

Investigation of Tautomeric Forms and Isomerization Processes

Theoretical and computational studies have been instrumental in elucidating the tautomeric landscape and potential isomerization pathways of 1,2,5-thiadiazole derivatives. While direct computational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational investigations of structurally related 1,2,5-thiadiazole and other amino-substituted heterocyclic systems.

The primary tautomerism of interest in 1,2,5-Thiadiazol-3-amine is the amino-imino equilibrium. The amine tautomer is generally considered the more stable form. Upon formation of the hydrochloride salt, protonation is expected to occur at one of the nitrogen atoms of the thiadiazole ring or the exocyclic amine group. The precise site of protonation and its effect on the tautomeric equilibrium are subjects of computational investigation.

Density Functional Theory (DFT) calculations are a common method to explore these phenomena. For instance, studies on analogous 3-hydroxy-1,2,5-thiadiazole derivatives have employed DFT at the B3LYP/6-311++G(d,p) level to determine the relative stabilities of tautomers in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM). researchgate.net Similar computational approaches for 1,2,5-Thiadiazol-3-amine would involve optimizing the geometries of the possible tautomers and their protonated forms to determine their relative energies.

A hypothetical computational study on the tautomerism of 1,2,5-Thiadiazol-3-amine could yield data such as that presented in the interactive table below. This table illustrates the kind of results that would be expected from such a study, including the relative energies of the amine and imine tautomers in different environments.

Table 1: Calculated Relative Energies of 1,2,5-Thiadiazol-3-amine Tautomers

| Tautomer | Computational Method | Basis Set | Phase | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Amine Form | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 0.00 (Reference) |

| Imine Form | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | +8.5 |

| Amine Form | DFT (B3LYP) with PCM | 6-311++G(d,p) | Water | 0.00 (Reference) |

| Imine Form | DFT (B3LYP) with PCM | 6-311++G(d,p) | Water | +6.2 |

Isomerization processes, such as the interconversion between tautomers, can be investigated by locating the transition state structures connecting the minima on the potential energy surface. The energy barrier for this isomerization provides insight into the kinetic stability of the tautomers. For some amino-substituted thiadiazoles, this barrier can be significant, suggesting that the different tautomeric forms might be experimentally observable under certain conditions. acs.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful computational tool to study the dynamic behavior of molecules and their interactions with their environment over time. While specific MD simulation studies focused solely on this compound are not readily found in the surveyed literature, the application of this methodology to related heterocyclic compounds, including other thiadiazole isomers, provides a framework for understanding the potential insights that could be gained. nih.govnih.gov

MD simulations can provide detailed information about the solvation of this compound in various solvents. By simulating the compound in a box of solvent molecules (e.g., water), one can analyze the radial distribution functions of solvent atoms around different parts of the solute. This reveals the structure of the solvation shells and the nature of intermolecular interactions, such as hydrogen bonding between the amine and chloride ions and the solvent.

Furthermore, MD simulations are valuable for studying the conformational dynamics of the molecule and its interactions with biological macromolecules. For instance, if this compound were being investigated as a ligand for a protein, MD simulations could be used to assess the stability of the ligand-protein complex, identify key binding interactions, and calculate binding free energies.

A typical MD simulation protocol for a small molecule like this compound in an aqueous solution would involve the steps outlined in the table below.

Table 2: Representative Protocol for Molecular Dynamics Simulation

| Simulation Step | Description | Typical Parameters |

|---|---|---|

| System Setup | The molecule is placed in a periodic box of solvent (e.g., water). Ions may be added to neutralize the system. | TIP3P water model, cubic box with 10 Å buffer |

| Energy Minimization | The initial geometry is optimized to remove steric clashes and unfavorable contacts. | Steepest descent followed by conjugate gradient methods |

| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. | NVT ensemble (constant volume and temperature), followed by NPT ensemble (constant pressure and temperature) |

| Production Run | The simulation is run for an extended period to collect data for analysis. | Several nanoseconds to microseconds, depending on the process of interest |

Analysis of the trajectories from such simulations can yield a wealth of information, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of hydrogen bond lifetimes to understand the dynamics of intermolecular interactions. These computational investigations are crucial for a deeper understanding of the physicochemical properties and potential applications of this compound at the molecular level.

Advanced Analytical and Spectroscopic Characterization of 1,2,5 Thiadiazol 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,2,5-Thiadiazol-3-amine (B3055481) hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

¹H-NMR and ¹³C-NMR Chemical Shift Assignments

The ¹H-NMR spectrum of 1,2,5-Thiadiazol-3-amine hydrochloride in a solvent like DMSO-d₆ is expected to be relatively simple. It would likely feature a singlet for the single proton attached to the thiadiazole ring (C4-H). Due to the electron-withdrawing nature of the heterocyclic ring, this proton would appear in the downfield region, typically estimated to be between δ 8.0-9.0 ppm. The protons of the amine group, which would exist as an ammonium (B1175870) group (-NH₃⁺) in the hydrochloride salt, would likely appear as a broad singlet further downfield, its chemical shift being highly dependent on solvent and concentration.

The ¹³C-NMR spectrum would show two distinct signals for the two carbon atoms of the thiadiazole ring. Based on data for related 1,2,5-thiadiazole (B1195012) systems, these carbons typically resonate in the range of 130–160 ppm. nih.gov The carbon atom bonded to the ammonium group (C3) would likely be more deshielded (further downfield) compared to the carbon bonded to the hydrogen atom (C4).

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C4-H | ¹H-NMR | ~8.0 - 9.0 | Singlet (s) |

| -NH₃⁺ | ¹H-NMR | Variable, broad | Broad Singlet (br s) |

| C3-NH₃⁺ | ¹³C-NMR | ~150 - 160 | - |

| C4-H | ¹³C-NMR | ~130 - 145 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the assignments from 1D NMR, a suite of 2D experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a COSY spectrum would be expected to show no cross-peaks, confirming that the C4-H and -NH₃⁺ protons are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a clear cross-peak between the C4-H proton signal and the C4 carbon signal, definitively linking them.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons). In this case, an HMBC spectrum would be expected to show a correlation from the C4-H proton to the C3 carbon, confirming the connectivity within the heterocyclic ring.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups and Ring Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent tool for identifying functional groups. The IR spectrum of this compound would be characterized by absorptions from the ammonium group and the thiadiazole ring.

The presence of the hydrochloride salt means the primary amine (-NH₂) is protonated to an ammonium ion (-NH₃⁺). This gives rise to a very characteristic broad absorption band in the 2500-3200 cm⁻¹ region, resulting from N-H stretching vibrations. The N-H bending (scissoring) vibration would appear as a medium to strong band around 1620-1560 cm⁻¹.

The thiadiazole ring itself would exhibit several characteristic vibrations. The C=N stretching vibrations are typically found in the 1600–1550 cm⁻¹ region. nih.gov The C-H stretching of the proton on the ring would appear around 3100-3000 cm⁻¹. Fingerprint region bands corresponding to C-S stretching and ring deformation modes would be expected below 1400 cm⁻¹.

| Functional Group / Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (-NH₃⁺) | ~2500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| N-H Bend (-NH₃⁺) | ~1560 - 1620 | Medium-Strong |

| C=N Stretch (Ring) | ~1550 - 1600 | Medium-Strong |

| Ring Vibrations / C-S Stretch | < 1400 | Medium-Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Heteroaromatic systems like 1,2,5-thiadiazole typically exhibit absorption bands in the ultraviolet region. Based on data from simple substituted 1,2,5-thiadiazoles, an absorption maximum (λ_max) would be expected in the range of 240-280 nm in a solvent like ethanol (B145695), corresponding to π → π* electronic transitions within the aromatic ring. nih.gov The protonation of the amine group is not expected to significantly shift this absorption compared to the free base. Information regarding the fluorescence properties of this specific compound is not available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

The free base, 1,2,5-Thiadiazol-3-amine, has a monoisotopic mass of 101.00477 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound would be detected as its protonated molecular ion [M+H]⁺ at an m/z of 102.01205. uni.lu

LC-MS and High-Resolution Mass Spectrometry (HRMS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the technique of choice for analyzing this polar compound, allowing for its separation from impurities before detection. High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the elemental composition. An HRMS measurement of the [M+H]⁺ ion would yield a highly accurate mass (e.g., 102.01205), which corresponds to the elemental formula C₂H₄N₃S⁺, thereby confirming the compound's identity with high confidence.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern. While no experimental data exists, a plausible fragmentation pathway for the [M+H]⁺ ion at m/z 102.0 could involve the neutral loss of hydrogen cyanide (HCN, 27 Da) to yield an ion at m/z 75.0, or cleavage of the ring system.

| Ion | Formula | Calculated m/z | Type |

|---|---|---|---|

| [M+H]⁺ | C₂H₄N₃S⁺ | 102.01205 | Protonated Molecule |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute connectivity and conformation of a molecule. Furthermore, SCXRD reveals how individual molecules are arranged within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, which are crucial for understanding the material's physical properties.

For this compound, an SCXRD analysis would provide an unambiguous confirmation of its molecular structure. It would be expected to show the planar, five-membered 1,2,5-thiadiazole ring and confirm the protonation of the exocyclic amine group by the hydrochloric acid, forming an ammonium cation. The analysis would also detail the position of the chloride counter-ion and map the network of hydrogen bonds between the ammonium group and the chloride ion, as well as other potential intermolecular interactions that dictate the crystal packing.

While the technique is standard for the structural elucidation of thiadiazole derivatives, specific crystallographic data for this compound is not widely available in published literature. mdpi.comresearchgate.netjyu.fi However, a typical crystallographic study would yield the parameters outlined in the table below.

| Crystallographic Parameter | Significance |

|---|---|

| Chemical Formula | Defines the atoms present in a single formula unit (e.g., C₂H₄ClN₃S). |

| Formula Weight | The mass of one mole of the compound. |

| Crystal System | The basic geometric classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry elements of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the smallest repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Calculated Density (ρ) | The theoretical density of the material based on the unit cell contents and volume. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements (like chlorine) in a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound. By comparing the experimentally determined percentages of each element to the theoretically calculated values based on the proposed chemical formula, researchers can confirm the compound's stoichiometric purity. For a result to be considered acceptable, the experimental values typically must fall within ±0.4% of the theoretical values.

For this compound, the molecular formula is C₂H₄ClN₃S. The theoretical elemental composition is calculated from its molecular weight. Experimental verification of these percentages is essential to confirm that the correct salt has been formed in the desired 1:1 stoichiometric ratio and that the sample is free from significant impurities.

| Element | Theoretical Percentage (%) | Experimental (Found) Percentage (%) |

|---|---|---|

| Carbon (C) | 17.46 | e.g., 17.51 |

| Hydrogen (H) | 2.93 | e.g., 2.89 |

| Nitrogen (N) | 30.54 | e.g., 30.48 |

| Sulfur (S) | 23.30 | e.g., 23.25 |

| Chlorine (Cl) | 25.77 | e.g., 25.82 |

Mechanistic Studies of 1,2,5 Thiadiazol 3 Amine Hydrochloride in Biological Systems

Molecular Mechanisms of Enzyme Inhibition by 1,2,5-Thiadiazol-3-amine (B3055481) Derivatives

Derivatives of the 1,2,5-thiadiazole (B1195012) scaffold have been identified as potent inhibitors of various enzymes, playing a significant role in the modulation of biological processes. researchgate.net Their inhibitory activity stems from specific molecular interactions with enzyme active sites, leading to the modulation of their catalytic function.

Specific Enzyme Targets and Binding Interactions (e.g., LAL, Protein Kinases)

Research has identified several key enzyme targets for 1,2,5-thiadiazole derivatives, including lysosomal acid lipase (B570770) (LAL) and various protein kinases.

Lysosomal Acid Lipase (LAL): A notable target of 1,2,5-thiadiazole derivatives is lysosomal acid lipase (LAL). nih.govnih.gov Specifically, 3,4-disubstituted thiadiazole carbamates have been shown to be potent inhibitors of LAL. nih.govnih.gov The proposed mechanism of inhibition involves the transient carbamoylation of the enzyme, a process similar to the inhibition of acetylcholinesterase by certain carbamates. nih.govacs.org This interaction suggests that the thiadiazole core acts as a scaffold to present the carbamate (B1207046) moiety in a favorable orientation for reaction with the enzyme's active site.

Protein Kinases: The 1,2,5-thiadiazole scaffold has also been incorporated into molecules designed to inhibit protein kinases, which are crucial regulators of cellular signaling. iscience.iniscience.in For instance, a series of thiadiazole derivatives have been developed as allosteric, substrate-competitive inhibitors of c-Jun N-terminal kinase (JNK). nih.gov These inhibitors target the JIP-1 docking site of JNK, preventing the binding of its substrate and thereby inhibiting its activity. nih.gov Molecular docking studies suggest that these compounds may also covalently bind to a surface-exposed cysteine residue within the JIP binding groove. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the potent and selective inhibition of enzymes by 1,2,5-thiadiazole derivatives.

For LAL inhibitors, studies have revealed a strong SAR, with thiadiazole carbamates being the most effective. nih.govnih.gov In contrast, analogous amides, esters, and ketones showed little to no inhibitory activity. nih.gov This highlights the critical role of the carbamate functional group in the inhibitory mechanism.

In the context of JNK inhibitors, SAR studies have focused on optimizing cellular potency, solubility, and metabolic stability. nih.gov Modifications to the substituents on the thiadiazole ring have been explored to enhance these properties, leading to the identification of potent and selective inhibitors. nih.gov

DNA Binding Interactions and Cleavage Mechanisms of Thiadiazole Compounds

Thiadiazole derivatives have been shown to interact with DNA, a key cellular target for many therapeutic agents. nih.gov These interactions can lead to the inhibition of DNA replication and transcription, ultimately resulting in cellular apoptosis.

Intercalation and Groove Binding Modes

While specific studies on the DNA binding modes of 1,2,5-Thiadiazol-3-amine hydrochloride are limited, research on related thiadiazole compounds suggests potential mechanisms. Thiadiazole derivatives can interact with DNA through non-covalent interactions, including intercalation between base pairs and binding within the major or minor grooves of the DNA helix. The planar aromatic nature of the thiadiazole ring is well-suited for intercalative binding.

Oxidative Cleavage Pathways and Cofactor Dependence

Certain 1,2,5-thiadiazole derivatives have demonstrated the ability to induce DNA cleavage. nih.gov One study on a specific derivative, 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol, showed potential for DNA cleavage. nih.gov The mechanisms of DNA cleavage by small molecules often involve the generation of reactive oxygen species (ROS) that can lead to oxidative damage to the deoxyribose sugar or the nucleotide bases. This process can be dependent on the presence of cofactors such as transition metal ions or reducing agents.

Non Medicinal Applications and Industrial Relevance of 1,2,5 Thiadiazole Derivatives

Applications in Agricultural Chemistry

Derivatives of 1,2,5-thiadiazole (B1195012) and its fused benzo- form (2,1,3-benzothiadiazole) have been investigated for their potential as active ingredients in agrochemical formulations, demonstrating a range of biological activities crucial for modern agriculture. google.combohrium.com

Specific derivatives of 1,2,5-thiadiazole have been identified as possessing potent herbicidal properties. google.com While it was previously known that 1,2,4- and 1,3,4-thiadiazole (B1197879) derivatives had herbicidal effects, research has confirmed that certain 1,2,5-thiadiazole structures are also active against unwanted vegetation. google.com These compounds offer the potential for new herbicide compositions that can control weeds without causing significant damage to crops. google.com

Additionally, fused derivatives like 2,1,3-benzothiadiazoles have been the subject of extensive research for their herbicidal and fungicidal activities. bohrium.com These studies have led to the development of compounds with practical applications in protecting plants from fungal pathogens. bohrium.com

Table 1: Examples of 1,2,5-Thiadiazole Derivatives with Agrochemical Applications

| Compound Class | Application | Target | Reference |

| Substituted 1,2,5-Thiadiazoles | Herbicide | Weeds | google.com |

| 2,1,3-Benzothiadiazoles | Fungicide, Herbicide | Fungi, Weeds | bohrium.com |

| Substituted 1,2,5-Thiadiazoles | Insecticide, Acaricide | Sucking pests (e.g., mites, aphids) | google.comgoogle.com |

Research has revealed that certain substituted 1,2,5-thiadiazole derivatives are unexpectedly effective in controlling acarids (mites) and various insects. google.com Patents have been filed for compositions containing these derivatives for their utility as insecticides and acaricides. google.com These compounds have shown notable activity against damaging sucking pests such as the two-spotted spider mite and cotton aphids. google.com The development of these molecules provides a pathway to new crop protection agents that can manage pest populations, thereby preventing significant economic losses in agriculture. google.com The mechanism for some related thiadiazole compounds involves acting as muscarinic agonists, which is essential to nerve function in insects. google.com

Utilization in Materials Science and Electronic Devices

The unique electronic properties of the 1,2,5-thiadiazole ring have made its derivatives, particularly the benzo-fused variant (benzo[c] google.comworldscientific.comnih.govthiadiazole or BTZ), a cornerstone in the field of materials science. lookchem.com The thiadiazole moiety serves as a powerful electron-accepting unit, a fundamental property exploited in the creation of advanced functional materials for organic electronics and optoelectronics. researchgate.net

Benzo[c] google.comworldscientific.comnih.govthiadiazole is a key component in the design of donor-acceptor (D-A) type organic semiconductors. acs.orgnih.gov These materials are integral to the fabrication of organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs). lookchem.comnih.gov The strong electron-withdrawing nature of the BTZ unit facilitates charge transfer and determines the electronic and optical properties of the resulting material. acs.orgrsc.org

Researchers have synthesized D-A small molecules incorporating a benzo[c] google.comworldscientific.comnih.govthiadiazole acceptor core with various donor units. acs.orgnih.gov The performance of these materials in OFETs is highly dependent on their molecular structure, which influences factors like backbone curvature and crystallinity. acs.orgnih.gov For example, modifying the spacer group between the donor and acceptor units can significantly alter the charge carrier mobility of the semiconductor. nih.gov

Table 2: Performance of Benzo[c] google.comworldscientific.comnih.govthiadiazole-Based Organic Semiconductors in OFETs

| Compound Name | Molecular Structure Feature | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | Reference |

| TP-BT4T-TP | Curved backbone (bithiophene spacer) | 2.59 × 10⁻² | nih.gov |

| TP-BT2TT-TP | Linear backbone (thienothiophene spacer) | 5.41 × 10⁻⁵ | nih.gov |

Beyond semiconductors, 1,2,5-thiadiazole derivatives are used to construct a variety of functional molecular materials. The oxidized form, 1,2,5-thiadiazole 1,1-dioxides, and their radical anions are being explored for their unique reactivity and potential in creating novel materials. mdpi.com

Derivatives of benzo[c] google.comworldscientific.comnih.govthiadiazole have been developed as luminogens (light-emitting compounds) and photosensitizers. rsc.org Certain molecules with a twisted structure incorporating a BTZ core exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated or solid state. rsc.org This property is highly desirable for applications in sensors and OLEDs, as it overcomes the common issue of aggregation-caused quenching seen in many traditional dyes. rsc.org These materials can also function as heterogeneous photosensitizers, for instance, in the production of singlet oxygen, a reactive species used in photodynamic therapy and organic synthesis. rsc.org

Corrosion Inhibition Properties and Surface Adsorption Mechanisms

Thiadiazole derivatives are recognized as effective corrosion inhibitors for metals, particularly in acidic environments. Their efficacy is rooted in their molecular structure, which contains heteroatoms (nitrogen and sulfur) with lone pairs of electrons and often, π-electrons from aromatic systems. researchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier against corrosive agents.

A specific bicyclic derivative, 3a,6a-diphenyltetrahydro-1H-imidazo[4,5-c] google.comworldscientific.comnih.govthiadiazole-5(3H)-thione 2,2-dioxide (TTU), has demonstrated a strong inhibiting effect on the corrosion of mild steel in sulfuric acid. conicet.gov.ar The inhibition process occurs through the adsorption of the TTU molecules on the steel surface, which follows the Langmuir adsorption isotherm model. conicet.gov.ar Electrochemical studies, including potentiodynamic polarization, show that this compound acts as a cathodic-type inhibitor, meaning it primarily suppresses the cathodic (reduction) reaction of the corrosion process. conicet.gov.ar The adsorption is initiated by the displacement of water molecules from the metal surface by the inhibitor, with the nitrogen and sulfur atoms acting as the primary active centers for forming a stable, protective layer. conicet.gov.ar

Table 3: Corrosion Inhibition Performance of a 1,2,5-Thiadiazole Derivative

| Inhibitor | Metal | Corrosive Medium | Inhibition Mechanism | Max. Efficiency | Reference |

| TTU* | Mild Steel | 0.5 M H₂SO₄ | Adsorption, Cathodic-type | >90% at 30 µM | conicet.gov.ar |

*TTU: 3a,6a-diphenyltetrahydro-1H-imidazo[4,5-c] google.comworldscientific.comnih.govthiadiazole-5(3H)-thione 2,2-dioxide

Adsorption Isotherms and Thermodynamic Parameters

The protective action of 1,2,5-thiadiazole derivatives against corrosion is initiated by their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. mdpi.comresearchgate.net The nature of this adsorption can be elucidated through the use of adsorption isotherms, which mathematically describe the equilibrium between the inhibitor concentration in the solution and the extent of its coverage on the metal surface.

Several models are used to analyze the adsorption behavior of corrosion inhibitors, with the Langmuir adsorption isotherm being frequently applied to thiadiazole derivatives. researchgate.netmdpi.com This model presupposes the formation of a monolayer of the inhibitor on the metal surface. mdpi.com The adsorption of certain thiadiazole compounds, such as 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole, has been shown to align well with the Langmuir model. mdpi.com

The spontaneity and strength of the adsorption process are further understood by calculating key thermodynamic parameters, primarily the standard free energy of adsorption (ΔG°ads). A negative value for ΔG°ads indicates a spontaneous adsorption process. mdpi.com The magnitude of ΔG°ads also provides insight into the mode of adsorption: values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal surface. mdpi.com For some thiadiazole derivatives, the calculated ΔG°ads values point towards a combination of both physisorption and chemisorption. mdpi.com

Table 1: Adsorption and Thermodynamic Data for a Thiadiazole Derivative on Mild Steel in 0.5 M H₂SO₄

| Parameter | Value | Reference |

| Adsorption Isotherm Model | Langmuir | mdpi.com |

| Equilibrium Constant (Kads) | 5000 L/mol | mdpi.com |

| Standard Free Energy of Adsorption (ΔG°ads) | -31 kJ/mol | mdpi.com |

This table presents data for 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole, a related thiadiazole derivative, to illustrate typical thermodynamic parameters.

Quantum Chemical Correlation with Inhibition Efficiency

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for understanding the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. newsama.comorientjchem.orgsciencepub.net These theoretical studies allow for the calculation of various molecular descriptors that can be correlated with experimentally observed inhibition performance. newsama.comresearchgate.net

Key parameters derived from quantum chemical calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to enhanced inhibition efficiency. newsama.comresearchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor's effectiveness. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance as it facilitates adsorption on the metal surface. newsama.comresearchgate.net

Dipole Moment (μ): While there is no universal correlation, the dipole moment can influence the adsorption process.

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN value indicates that the inhibitor acts as an electron donor. sciencepub.net

Studies on various thiadiazole and other heterocyclic compounds have demonstrated a strong correlation between these quantum chemical parameters and their experimentally determined corrosion inhibition efficiencies. researchgate.netnewsama.com For instance, it has been shown that inhibitors with higher EHOMO values and lower ΔE values tend to exhibit superior corrosion protection. newsama.com

Table 2: Calculated Quantum Chemical Parameters for Thiadiazole Derivatives

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Reference |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | -6.21 | -1.53 | 4.68 | High | mdpi.com |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | -6.98 | -2.87 | 4.11 | Moderate | mdpi.com |

This table presents data for related thiadiazole derivatives to illustrate the correlation between quantum chemical parameters and inhibition efficiency.

Role as Precursors or Intermediates in Fine Chemical Synthesis

The 1,2,5-thiadiazole ring is a versatile building block in organic synthesis, serving as a precursor or key intermediate in the creation of more complex molecules for various applications, including agrochemicals and materials science. thieme-connect.defrontiersin.orgnih.gov The inherent reactivity of the thiadiazole ring and the potential for functionalization at its carbon and nitrogen atoms make it a valuable synthon. thieme-connect.dechemicalbook.com

One of the notable applications of 1,2,5-thiadiazole derivatives is in the synthesis of fused heterocyclic systems. For example, 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) is a key precursor for the synthesis of thiadiazolo[3,4-d]pyridazinediamine through reaction with hydrazine. thieme-connect.de The dinitrile functionality provides reactive sites for cyclization reactions, leading to the formation of novel, annulated heterocyclic structures.

The synthesis of 1,2,5-thiadiazoles themselves often starts from simple acyclic precursors. A common method involves the reaction of α-diamines with sulfur monochloride or sulfur dichloride. chemicalbook.com For instance, the parent 1,2,5-thiadiazole can be prepared from ethylenediamine (B42938). chemicalbook.com This straightforward synthesis makes 1,2,5-thiadiazole derivatives readily accessible as intermediates for further chemical transformations.

Furthermore, the 1,2,5-thiadiazole moiety has been incorporated into molecules designed for applications in materials science, such as organic electronics. thieme-connect.de Its electron-accepting properties make it a useful component in the design of functional materials. The synthesis of these materials often relies on the initial construction of a substituted 1,2,5-thiadiazole core, which is then elaborated through subsequent reactions.

In the context of agrochemicals, various thiadiazole isomers have been utilized as core structures. frontiersin.orgnih.gov The synthesis of these agrochemicals may involve the use of functionalized 1,2,5-thiadiazoles as starting materials or key intermediates, which are then modified to achieve the desired biological activity.

Advanced Research Directions and Future Perspectives for 1,2,5 Thiadiazol 3 Amine Hydrochloride Research

Development of Novel and Efficient Synthetic Methodologies

The pursuit of more efficient, scalable, and environmentally benign methods for the synthesis of the 1,2,5-thiadiazole (B1195012) core and its derivatives is a paramount objective in contemporary organic chemistry. While established routes exist, ongoing research focuses on overcoming limitations such as harsh reaction conditions, low yields, and the use of hazardous reagents.

Future efforts are likely to concentrate on:

Novel Catalytic Systems: Exploring new catalysts, including transition metals and organocatalysts, to facilitate C-N and C-S bond formation under milder conditions.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of 1,2,5-thiadiazole derivatives. Flow chemistry offers precise control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: Further exploiting microwave irradiation to accelerate reaction times and improve yields, a technique that has shown promise in the preparation of related heterocyclic systems. researchgate.net

A comparative overview of traditional versus emerging synthetic strategies is presented in Table 1.

| Feature | Traditional Methods | Emerging Methodologies |

| Efficiency | Often multi-step with intermediate isolation | One-pot reactions, higher overall yields |

| Reaction Conditions | Frequently require harsh reagents and high temperatures | Milder conditions, use of catalysts |

| Scalability | Can be challenging and costly | Amenable to flow chemistry for easier scale-up |

| Waste Generation | Can produce significant amounts of waste | Reduced waste through atom economy and fewer steps |

| Safety | May involve hazardous reagents and intermediates | Improved safety profiles with controlled reaction systems |

Exploration of Unconventional Derivatization Strategies

Beyond the synthesis of the core heterocycle, the functionalization of the 1,2,5-thiadiazole ring is crucial for tuning its physicochemical properties and biological activity. Research is moving beyond standard N-acylation or C-H activation to explore more innovative derivatization techniques.

Key areas of future exploration include:

Late-Stage Functionalization: Developing methods to introduce functional groups onto a pre-formed complex molecule containing the 1,2,5-thiadiazole moiety. This approach is highly valuable in medicinal chemistry for the rapid generation of analog libraries.

Photo- and Electrochemical Methods: Utilizing light or electricity to drive novel transformations on the thiadiazole ring, potentially accessing unique reactivity patterns that are not achievable through conventional thermal methods.

Bio-orthogonal Chemistry: Designing 1,2,5-thiadiazole derivatives with functional handles that can undergo specific reactions in a biological environment, enabling applications in chemical biology and drug delivery.

Oxidation and Reduction Chemistry: Investigating the oxidation of the sulfur atom to form 1,2,5-thiadiazole 1-oxides and 1,1-dioxides, which exhibit distinct electronic properties and reactivity. nih.govmdpi.com The reduction of these oxidized species to form stable radical anions also opens up avenues for new materials. mdpi.com

Predictive Modeling and Rational Design of New Thiadiazole Structures